Home > Products > Screening Compounds P47142 > 2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline
2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline -

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline

Catalog Number: EVT-5689635
CAS Number:
Molecular Formula: C19H22N4
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(1-Methyl-1H-Imidazol-2-yl)Methyl]-4-Phenylpiperidines

Compound Description: This series of compounds acts as positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2). These PAMs demonstrate potent and selective modulation of mGluR2 with favorable pharmacokinetic profiles. Notably, a lead compound within this series, (+)-17e, exhibited dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential therapeutic applications in treating psychosis. []

Relevance: This class of compounds shares significant structural similarities with 2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline. Both contain a 1-methyl-1H-imidazol-2-yl moiety linked to a piperidine ring. The key difference lies in the substitution at the 4-position of the piperidine ring. While 2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline features a 2-methylquinoline substituent, the related compounds possess a phenyl ring at this position. This structural similarity suggests potential overlapping biological activities or targets between these compounds. []

3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (MK-0436)

Compound Description: MK-0436 is an antiprotozoal drug recognized for its activity against trypanosomiasis and in vivo antibacterial properties. Studies revealed that urine samples from dogs treated with MK-0436 displayed a broader spectrum of antibacterial activity compared to the drug itself. This led to the isolation and characterization of MK-0436 metabolites from the urine, identifying mono- and dihydroxy-substituted species with hydroxyl groups located on carbons 4-7 of the hexahydrobenzisoxazole ring. [] Further investigation identified seven major metabolites, all exhibiting mono- or dihydroxylation of the hexahydrobenzisoxazole ring. [] In vitro studies utilizing rat liver postmitochondrial S9 fraction identified twelve oxygenated metabolites of MK-0436. [] These findings highlight the metabolic transformations of MK-0436 and suggest potential for generating derivatives with enhanced therapeutic properties.

(R)-6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777)

Compound Description: R115777 is a farnesyl transferase inhibitor. A human mass balance and metabolism study was conducted using accelerator mass spectrometry (AMS) to analyze samples from individuals administered nanoCurie doses of 14C-labeled R115777. The study demonstrated the presence of drug-related 14C in plasma samples, with peak concentrations (Cmax) observed between 2 and 3 hours after oral administration. The majority of drug-related radioactivity was eliminated within 48 hours, primarily through feces. AMS analysis of urine, plasma, and feces extracts revealed radioactive metabolite profiles consistent with those obtained using liquid chromatography/tandem mass spectrometry. This study highlights the application of AMS in characterizing the pharmacokinetics and metabolism of R115777 in humans. []

1,4-Dihydro-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: This series of dihydropyridine (DHP) derivatives was synthesized and evaluated for its dual calcium channel antagonist-agonist activity. The goal was to develop third-generation DHP drugs with improved safety and efficacy, particularly in patients with compromised cardiac contractility. The compounds were designed to act as calcium channel antagonists in smooth muscle and agonists in cardiac muscle. In vitro studies on guinea pig ileum and left atrium preparations showed that all synthesized compounds exhibited calcium channel antagonist activity on the ileum, while some demonstrated agonist effects on the left atrium. This study highlights the potential of these novel DHP derivatives as dual-action calcium channel modulators for treating cardiovascular diseases. []

N-((1-Methyl-1H-Indol-3-yl)Methyl)-N-(3,4,5-Trimethoxyphenyl)Acetamides

Compound Description: Inspired by the tubulin polymerization inhibitory effects of CA-4 analogues and indoles, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized. [] These compounds were evaluated for their in vitro antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. Notably, compound 7d demonstrated potent activity against all three cell lines. Mechanistic studies revealed that compound 7d triggered dose-dependent apoptosis, arrested cells in the G2/M phase, and inhibited tubulin polymerization in a manner similar to colchicine, indicating its potential as a tubulin polymerization inhibitor for cancer therapy. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Developed as a novel Akt inhibitor, Hu7691 exhibits a 24-fold selectivity for Akt1 over Akt2. This selectivity is significant as Akt2 inhibition has been linked to keratinocyte apoptosis and cutaneous toxicity, a major dose-limiting factor for Akt inhibitors in clinical trials. Hu7691 demonstrated low activity in inducing HaCaT keratinocyte apoptosis, promising kinase selectivity, and potent anticancer activity against various cancer cell lines. [] Its favorable safety profile, pharmacokinetic properties, and in vivo efficacy led to the approval of its investigational new drug (IND) application by the National Medical Products Administration (NMPA). []

2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-6-yl)-1H-naphtho[1,2-d]imidazol-1-yl)phenyl)propanenitrile (8o)

Compound Description: 8o is a novel PI3K/mTOR dual inhibitor with excellent kinase selectivity. Demonstrating significant antiproliferative effects on SW620 and HeLa cells, 8o exhibits favorable pharmacokinetic properties, including an oral bioavailability of 76.8%. In vivo studies revealed significant antitumor activity without notable toxicity, suggesting 8o as a promising candidate for cancer treatment and further preclinical development. []

Tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide (5)

Compound Description: This compound is a former antiasthma drug candidate. A novel synthetic route for this compound was developed using a modified Migita reaction for carbon-sulfur bond formation. [] This optimized process enabled the large-scale production of a key intermediate, tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide (6), used to synthesize the API 5. This modified approach significantly improved the overall yield compared to the previous multistep process. []

APD791 (3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

Compound Description: APD791 acts as a potent and selective antagonist of the 5-hydroxytryptamine 2A (5-HT2A) receptor. It exhibits high-affinity binding to 5-HT2A receptors and effectively inhibits 5-HT-mediated platelet aggregation and vasoconstriction. [] APD791 demonstrates promising antiplatelet and vascular effects, suggesting its potential therapeutic application in cardiovascular diseases. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: Talazoparib is a potent, orally bioavailable, poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor with a novel stereospecific structure. It exhibits excellent potency against both PARP1 and PARP2 enzymes and demonstrates potent antitumor activity in preclinical models of BRCA1/2-deficient cancers. [] Talazoparib's unique structure facilitates extensive binding interactions with PARP1/2 proteins, leading to its high potency. []

Properties

Product Name

2-methyl-4-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]quinoline

IUPAC Name

2-methyl-4-[3-(1-methylimidazol-2-yl)piperidin-1-yl]quinoline

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H22N4/c1-14-12-18(16-7-3-4-8-17(16)21-14)23-10-5-6-15(13-23)19-20-9-11-22(19)2/h3-4,7-9,11-12,15H,5-6,10,13H2,1-2H3

InChI Key

ZEEOEGLKUISJFY-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)C4=NC=CN4C

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCCC(C3)C4=NC=CN4C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.